molecular formula C7H15NO B6238274 rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis CAS No. 874821-44-0

rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis

Cat. No.: B6238274
CAS No.: 874821-44-0
M. Wt: 129.2
InChI Key:
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Description

rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis: is a chiral compound with significant interest in various scientific fields. This compound features a cyclohexane ring with an aminomethyl group and a hydroxyl group attached to it. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with formaldehyde and ammonia or an amine to introduce the aminomethyl group.

    Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve high yields and selectivity.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid

    Reduction: Cyclohexylamine, cyclohexanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-(aminomethyl)cyclohexan-1-ol, trans
  • (1S,3R)-3-(aminomethyl)cyclohexan-1-ol, cis
  • (1S,3R)-3-(aminomethyl)cyclohexan-1-ol, trans

Uniqueness

rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological and chemical properties compared to its individual enantiomers.

Properties

CAS No.

874821-44-0

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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